4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde
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Overview
Description
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a pyrimidine ring fused to an indole moiety, with a chloro substituent at the 4-position, a methoxy group at the 9-position, and an aldehyde group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde typically involves the construction of the pyrimidoindole core followed by the introduction of the chloro, methoxy, and aldehyde substituents. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core. Subsequent functionalization steps introduce the chloro, methoxy, and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid.
Reduction: 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, methoxy, and aldehyde groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-methanol
- 4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carboxylic acid
Uniqueness
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
848061-61-0 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole-6-carbaldehyde |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-7-3-2-6(4-17)9-8(7)10-11(16-9)12(13)15-5-14-10/h2-5,16H,1H3 |
InChI Key |
SIEPOYWQQJXHMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)NC3=C2N=CN=C3Cl |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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